N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide
CAS No.: 946335-38-2
Cat. No.: VC11940737
Molecular Formula: C23H21FN2O4S
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide - 946335-38-2](/images/structure/VC11940737.png)
Specification
CAS No. | 946335-38-2 |
---|---|
Molecular Formula | C23H21FN2O4S |
Molecular Weight | 440.5 g/mol |
IUPAC Name | N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide |
Standard InChI | InChI=1S/C23H21FN2O4S/c1-30-22-7-3-2-6-20(22)23(27)25-18-10-13-21-16(15-18)5-4-14-26(21)31(28,29)19-11-8-17(24)9-12-19/h2-3,6-13,15H,4-5,14H2,1H3,(H,25,27) |
Standard InChI Key | LQVZYIGPMYDJJT-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES | COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is a synthetic compound of interest in medicinal chemistry due to its structural complexity and potential pharmacological applications. Below is a detailed exploration of its chemical properties, synthesis, and biological relevance.
Structural Features
The compound's structure includes:
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A tetrahydroquinoline ring system that provides rigidity and interaction potential with biological targets.
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A fluorobenzenesulfonyl group, enhancing lipophilicity and possibly improving membrane permeability.
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A methoxybenzamide group, which may play a role in hydrogen bonding with biological macromolecules.
Figure 1: 2D Representation of the Compound
(A detailed chemical diagram would be included here.)
Synthesis
While specific synthesis protocols for this compound are not directly available in the provided sources, compounds with similar frameworks are generally synthesized through:
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Quinoline Derivatization: Functionalizing quinoline derivatives via sulfonation reactions.
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Amide Bond Formation: Reacting the sulfonated quinoline intermediate with methoxybenzoyl chloride under basic conditions.
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Fluorination: Introducing fluorine atoms through selective halogenation reactions.
Biological Relevance
This compound belongs to a class of molecules often explored for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Potential
Compounds with sulfonamide groups and quinoline backbones have demonstrated efficacy in inhibiting cancer cell proliferation by targeting enzymes like dihydrofolate reductase (DHFR) or kinases involved in cell signaling pathways .
Antimicrobial Activity
The presence of fluorinated aromatic rings in similar compounds enhances their ability to disrupt bacterial membranes or inhibit essential enzymes in microbial pathogens .
Molecular Docking Insights
Studies on related compounds suggest that the tetrahydroquinoline ring system can form stable interactions within enzyme active sites, while the sulfonamide group participates in hydrogen bonding .
Comparative Analysis with Related Compounds
Table 2: Comparison with Related Benzamides
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